5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride: is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a fused pyrrolo-pyrimidine ring system, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrrolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. Studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism by which 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to altered cellular processes. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity.
Pyrimido[4,5-d]pyrimidine: A related compound with applications in medicinal chemistry.
Triazolo[1,5-c]pyrimidine: Known for its use in the development of kinase inhibitors.
Uniqueness
What sets 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride apart is its specific substitution pattern and the presence of the carboxylic acid group, which can be further modified to enhance its biological activity and selectivity. This makes it a versatile scaffold for the development of new therapeutic agents.
Biological Activity
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by a fused pyrrole-pyrimidine ring system with a carboxylic acid functional group. Its IUPAC name is 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the resulting imino group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cancer cell proliferation. For example, it can bind to enzymes such as CDK2 and EGFR, modulating their activity and leading to antiproliferative effects . The mechanism includes:
- Enzyme Inhibition : It inhibits key kinases associated with cancer progression.
- Induction of Apoptosis : The compound has been observed to increase pro-apoptotic proteins (e.g., caspase-3 and Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid:
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Inhibition of Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound Cell Line IC50 (nM) 5k HepG2 40 5k MCF-7 204 Sunitinib HepG2 261 - Cell Cycle Analysis : Flow cytometry studies revealed that treatment with the compound leads to an increase in cells in the G0-G1 phase and a decrease in S and G2/M phases, indicating an antiproliferative effect .
- Structure-Activity Relationship : Variations in substituents on the pyrrolo-pyrimidine scaffold significantly affect biological activity. For example, compounds with chlorine or fluorine substituents demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of inflammatory pathways.
- Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme functions and interactions within cellular pathways .
Case Studies
Several case studies highlight the therapeutic potential of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that certain derivatives showed potent inhibitory activity against CDK9/CyclinT with an IC50 of 0.38 μM. This suggests that these compounds could serve as valuable starting points for developing new anti-cancer drugs targeting specific kinases involved in cell cycle regulation .
- Molecular Docking Studies : In silico studies have indicated favorable binding interactions between these compounds and their target enzymes, supporting experimental findings regarding their efficacy as kinase inhibitors .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.2ClH/c11-7(12)6-9-2-4-1-8-3-5(4)10-6;;/h2,8H,1,3H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUXEFOTFZCAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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